molecular formula C9H10N4 B6285345 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1864363-69-8

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B6285345
CAS No.: 1864363-69-8
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

For instance, some triazole derivatives have been reported to bind to the active site of enzymes .

Mode of Action

The nitrogen atoms (n1 and n2) of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the use of click chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an azide precursor reacts with an alkyne precursor in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the triazole ring and to minimize by-products. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWYSLAMGOKXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864363-69-8
Record name 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.